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Compound of Interest

Compound Name: AK-1

Cat. No.: B1665196 Get Quote

A significant body of research points to "AK-1" as a likely reference to inhibitors of AAK1 (AP2-

associated protein kinase 1), a serine/threonine kinase involved in clathrin-mediated

endocytosis. These inhibitors are being actively investigated for their therapeutic potential in

neuropathic pain and as antiviral agents. A prime example of a potent and selective AAK1

inhibitor is LP-935509.

Structure and Properties of LP-935509
LP-935509 is an orally active, brain-penetrant, and ATP-competitive inhibitor of AAK1.[1] It

belongs to the pyrazolo[1,5-a]pyrimidine class of compounds.[2][3][4][5][6]

Table 1: Physicochemical and Pharmacokinetic Properties of LP-935509
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Property Value Reference

Molecular Formula C₂₀H₂₄N₆O₃ [7]

Molecular Weight 396.44 g/mol [7]

AAK1 IC₅₀ 3.3 nM [1][8][9]

AAK1 Ki 0.9 nM [1][9][10]

Cellular IC₅₀ (μ2

phosphorylation)
2.8 ± 0.4 nM [10]

Oral Bioavailability 100% (in mice) [1][11]

Plasma Half-life 3.6 hours (in mice) [1][11]

Brain/Plasma Ratio >2 to 4 [10][11][12]

Plasma Free Fraction 2.6% (in mice) [1][11]

Mechanism of Action and Signaling Pathway
AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of

the adaptor protein 2 (AP-2) complex.[12] Inhibition of AAK1 by compounds like LP-935509

disrupts this process. The antinociceptive effects of AAK1 inhibitors are linked to the

modulation of α2 adrenergic receptor signaling.[8][13]
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AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Experimental Protocols
A common method to determine the potency of AAK1 inhibitors is through an in vitro kinase

assay.

Protein Expression and Purification: Recombinant AAK1 protein is expressed, typically using

a baculovirus system, and purified.[11]

Substrate: A synthetic peptide substrate derived from the sequence flanking the AAK1

phosphorylation site (Thr156) on the AP2M1 subunit is used.[14]

Reaction: The kinase reaction is initiated by incubating the purified AAK1 enzyme, the

peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a suitable buffer.[15]

Inhibitor Addition: Test compounds, such as LP-935509, are added at varying concentrations

to determine their inhibitory effect on the kinase activity.

Detection: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is

used, this can be done by measuring the incorporation of the radiolabel into the peptide

substrate.[15] The IC₅₀ value is then calculated from the dose-response curve.

The efficacy of AAK1 inhibitors in alleviating neuropathic pain is often assessed in preclinical

animal models.

Chronic Constriction Injury (CCI) Model: This model involves the loose ligation of the sciatic

nerve in rodents, which induces behavioral signs of neuropathic pain, such as thermal

hyperalgesia and mechanical allodynia. The effect of the test compound on these pain-

related behaviors is then measured.[10]

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: In this model, diabetes is induced

in rodents by the administration of streptozotocin, which leads to the development of

peripheral neuropathy. The ability of the test compound to reverse the associated pain

behaviors is evaluated.[10]
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Workflow for the Preclinical Evaluation of AAK1 Inhibitors.
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Section 2: AK1-8 Coumarin-Chalcone Hybrids
Another interpretation of "AK-1 compound" could be a series of synthetic coumarin-chalcone

hybrids, designated as AK1 through AK8. These compounds have been synthesized and

evaluated for their potential as modulators of adenosine receptors and as inhibitors of

monoamine oxidase B (MAO-B).[16][17]

Structure and Properties of AK1-8 Compounds
The core structure of these compounds consists of a coumarin moiety linked to a chalcone

scaffold. Variations in the substitution pattern on the chalcone's aromatic ring lead to the

different compounds in the series.

Table 2: Biological Activity of Representative Coumarin-Chalcone Hybrids

Compound Target Activity (Kᵢ or IC₅₀) Reference

Compound 4

(methoxy derivative)

hA₃ Adenosine

Receptor
Kᵢ = 2.49 µM [16]

Compound 7 (hydroxy

derivative)

hA₁ Adenosine

Receptor
Kᵢ = 17.7 µM [16]

ChC4 MAO-B IC₅₀ = 0.76 ± 0.08 µM [17]

Note: "Compound 4" and "Compound 7" in this context refer to specific structures within the

AK1-8 series as described in the cited literature, and "ChC4" is a closely related

chalcocoumarin.

Synthesis of Coumarin-Chalcone Hybrids
The general synthesis of these hybrid molecules involves a Claisen-Schmidt condensation

between a substituted 3-acetylcoumarin and a substituted benzaldehyde.
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General Synthesis Scheme for Coumarin-Chalcone Hybrids.

Experimental Protocols
Membrane Preparation: Membranes from cells expressing the specific human adenosine

receptor subtype (hA₁, hA₂A, or hA₃) are prepared.

Radioligand: A specific radioligand for each receptor subtype is used.

Competition Assay: The cell membranes are incubated with the radioligand in the presence

of varying concentrations of the test compound (e.g., an AK1-8 hybrid).

Separation and Counting: Bound and free radioligand are separated by filtration, and the

radioactivity of the filter-bound membranes is measured using a scintillation counter.

Data Analysis: The Kᵢ values are calculated from the IC₅₀ values obtained from the

competition curves.

In conclusion, while the term "AK-1 compound" is ambiguous, this guide provides a

comprehensive overview of the most scientifically relevant interpretations based on current

literature. For researchers, scientists, and drug development professionals, it is crucial to

specify the exact chemical entity of interest, such as "the AAK1 inhibitor LP-935509" or "the

coumarin-chalcone hybrid AK1," to ensure clarity and precision in scientific communication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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